

3-Methoxy-5-(trifluoromethyl)phenylacetic acid physical properties

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Compound of Interest

Compound Name: 3-Methoxy-5-(trifluoromethyl)phenylacetic acid

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An In-depth Technical Guide to the Physical Properties of 3-Methoxy-5-(trifluoromethyl)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of **3-Methoxy-5-(trifluoromethyl)phenylacetic acid**. Designed for the scientific community, this document moves beyond a simple data sheet, offering detailed, field-proven experimental protocols for the determination of key physicochemical parameters. By explaining the causality behind experimental choices and embedding self-validating systems within each protocol, this guide serves as a practical resource for researchers engaged in drug discovery, chemical synthesis, and material characterization. The content is grounded in established scientific principles, ensuring technical accuracy and trustworthiness for professional application.

Compound Identification and Profile

3-Methoxy-5-(trifluoromethyl)phenylacetic acid is a substituted phenylacetic acid derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to the unique electronic and lipophilic properties imparted by the trifluoromethyl and methoxy groups. Phenylacetic acid derivatives form the backbone of many pharmaceuticals, and

understanding the precise physical properties of each analog is critical for predicting its behavior in biological systems and formulation processes.

Identifier	Value	Source
IUPAC Name	2-[3-methoxy-5-(trifluoromethyl)phenyl]acetic acid	N/A
CAS Number	916421-04-0	[1]
Molecular Formula	C ₁₀ H ₉ F ₃ O ₃	[1]
Molecular Weight	234.17 g/mol	[1]
Canonical SMILES	<chem>COC1=CC(=CC(=C1)C(F)(F)F)CC(=O)O</chem>	N/A

Physicochemical Properties

Precise experimental data for **3-Methoxy-5-(trifluoromethyl)phenylacetic acid** is not widely available in published literature. The following table summarizes key physical properties, primarily based on computational predictions. These values provide a foundational estimate for laboratory work and should be confirmed experimentally.

Property	Predicted/Calculated Value	Significance in Drug Development
XLogP3	2.2	Indicates moderate lipophilicity, suggesting potential for good membrane permeability.
Melting Point	Data not available	Affects solubility, dissolution rate, and stability of solid dosage forms.
Boiling Point	Data not available	Relevant for purification (distillation) and assessing thermal stability.
pKa	Data not available	Governs the ionization state at physiological pH, impacting solubility, absorption, and receptor binding.
Hydrogen Bond Donor Count	1	The carboxylic acid group can donate a hydrogen bond, influencing interactions with biological targets. [1]
Hydrogen Bond Acceptor Count	6	The oxygen and fluorine atoms can act as hydrogen bond acceptors, contributing to solubility and binding affinity. [1]
Rotatable Bond Count	3	Provides insight into the conformational flexibility of the molecule, which can affect receptor fit. [1]
Exact Mass	234.05037863 Da	Essential for high-resolution mass spectrometry analysis and structural confirmation. [1]

Experimental Protocols for Physical Property Determination

To empower researchers to ascertain definitive values, this section provides detailed, authoritative methodologies for key physical property measurements.

Melting Point Determination via Capillary Method

The melting point is a fundamental indicator of a crystalline solid's purity. For pure compounds, the melting range is typically sharp (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.^[2]

Methodology Rationale: The capillary method is a widely adopted, reliable technique that requires minimal sample.^[3] The sample is heated slowly in a calibrated apparatus to ensure thermal equilibrium, allowing for precise observation of the phase transition from solid to liquid. A slow heating rate (~2°C/min) near the expected melting point is critical for accuracy.^[2]

Step-by-Step Protocol:

- **Sample Preparation:** Ensure the **3-Methoxy-5-(trifluoromethyl)phenylacetic acid** sample is completely dry and finely powdered. If necessary, crush coarse crystals using a mortar and pestle.
- **Capillary Loading:** Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.^{[3][4]}
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of a melting point apparatus. Insert a calibrated thermometer.^[2]
- **Rapid Preliminary Test:** Heat the block rapidly to get an approximate melting temperature. Allow the apparatus to cool.
- **Accurate Determination:** Using a fresh sample, heat the apparatus quickly to about 15-20°C below the approximate melting point found in the preliminary test.

- Observation: Decrease the heating rate to 1-2°C per minute. Record the temperature (T_1) at which the first drop of liquid appears and the temperature (T_2) at which the entire sample becomes a clear liquid. The melting point is reported as the range $T_1 - T_2$.^[4]
- Validation: Repeat the measurement with a fresh sample to ensure reproducibility. Consistent values validate the result.



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Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination via Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution in equilibrium.^[1]^[5]

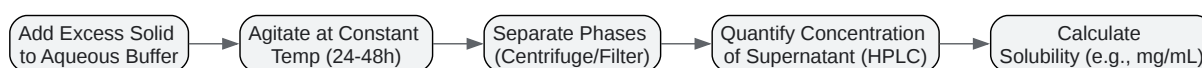
Methodology Rationale: This protocol ensures that a true equilibrium between the undissolved solid and the dissolved substance is achieved by agitating an excess of the compound in the solvent for an extended period (e.g., 24-48 hours).^[6]^[7] This timeframe allows for the dissolution process to reach a steady state. Centrifugation or filtration is then used to separate the solid and aqueous phases without disturbing the equilibrium.

Step-by-Step Protocol:

- Preparation: Add an excess amount of **3-Methoxy-5-(trifluoromethyl)phenylacetic acid** to a series of stoppered flasks or vials containing a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).^[1] An excess is confirmed by visually observing undissolved solid.
- Equilibration: Place the sealed flasks in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a defined period (typically 24 to 48 hours) to ensure equilibrium

is reached.[7]

- Phase Separation: After equilibration, allow the suspensions to settle. Separate the solid phase from the aqueous phase by centrifuging the samples at the same temperature or by filtering through a syringe filter (e.g., 0.22 μm PVDF) that does not adsorb the compound.[6]
- Quantification: Accurately dilute an aliquot of the clear supernatant. Analyze its concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve prepared with known concentrations of the compound.[5]
- Validation: To confirm equilibrium was reached, concentrations from samples taken at different time points (e.g., 24h and 48h) should agree within an acceptable margin of error.[6]



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Caption: Workflow for Shake-Flask Solubility Assay.

Acidity Constant (pKa) Determination via Potentiometric Titration

Potentiometric titration is a highly precise technique for determining pKa values by monitoring pH changes as a titrant is added to a solution of the analyte.[8][9]

Methodology Rationale: For an acidic compound, as a strong base (e.g., NaOH) is added, the carboxylic acid is neutralized. The pKa corresponds to the pH at which the concentrations of the acidic (protonated) and conjugate base (deprotonated) forms are equal. This point is identified as the midpoint of the steepest portion of the titration curve (the half-equivalence point).[10][11]

Step-by-Step Protocol:

- **System Calibration:** Calibrate the pH meter using at least two standard buffers (e.g., pH 4.00, 7.00, 10.00) that bracket the expected pKa.[10]
- **Sample Preparation:** Accurately weigh and dissolve a sample of **3-Methoxy-5-(trifluoromethyl)phenylacetic acid** in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1 mM).[9] To maintain constant ionic strength, a background electrolyte like KCl (0.15 M) can be added.[10]
- **Titration Setup:** Place the solution in a jacketed vessel to maintain a constant temperature. Purge with nitrogen gas to remove dissolved CO₂. Immerse the calibrated pH electrode and a magnetic stirrer.[10]
- **Titration:** Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
- **Data Collection:** Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding.
- **Data Analysis:** Plot the measured pH versus the volume of titrant added. The equivalence point is the inflection point of the resulting sigmoid curve. The pKa is the pH value at the half-equivalence point (half the volume of titrant needed to reach the equivalence point).
- **Validation:** Perform at least three replicate titrations to ensure the precision and accuracy of the determined pKa value.[10]



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Caption: Workflow for Potentiometric pKa Determination.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for **3-Methoxy-5-(trifluoromethyl)phenylacetic acid** is not readily available, data from structurally related compounds, such as other trifluoromethylphenylacetic acid derivatives, suggest the following precautions:

- Hazard Classification: Likely to be classified as an irritant. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[12]
- Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust, mist, or spray. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
- Storage: Store in a cool, dry place in a tightly sealed container.
- First Aid: In case of eye contact, rinse cautiously with water for several minutes. If skin contact occurs, wash with plenty of soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

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